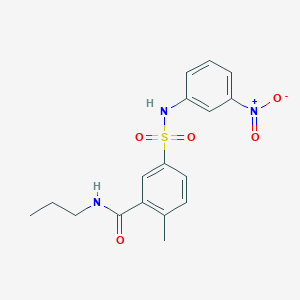
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, this compound has been found to exhibit anti-inflammatory and antioxidant properties. This compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is its high potency and specificity. This compound can selectively target specific enzymes and signaling pathways, making it a valuable tool for studying the molecular mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other diseases such as autoimmune disorders and cardiovascular diseases. Finally, the development of novel analogs of this compound may provide new insights into the structure-activity relationship of this compound and lead to the discovery of more potent and selective inhibitors of HDACs.
Synthesemethoden
The synthesis of 2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction of 2-hydroxy-6-methoxyquinoline with propylamine and 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-fluoro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-15-11-14-12-16(27-2)8-9-19(14)23-20(15)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSZMQPWNFKGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

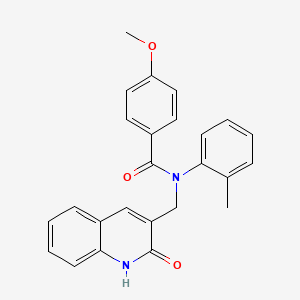


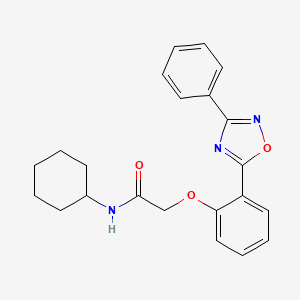

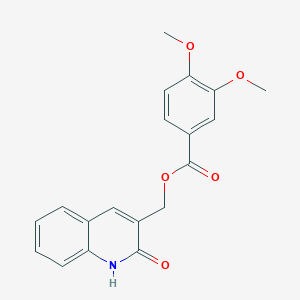
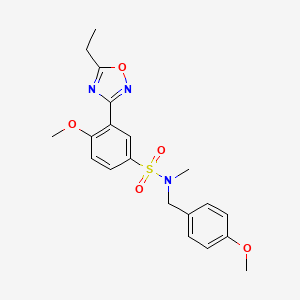

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)

![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
